1-Benzyl-3-butylpiperazine chemical properties and structure
1-Benzyl-3-butylpiperazine chemical properties and structure
The following technical guide details the chemical properties, synthesis, and pharmacological context of 1-Benzyl-3-butylpiperazine .
Chemical Class: 1,3-Disubstituted Piperazines | Primary Application: Neuroscience Research (Monoamine Transporter Ligand)
Chemical Identity & Structural Analysis
1-Benzyl-3-butylpiperazine is a semi-rigid, chiral diamine scaffold. Unlike its symmetric parent (piperazine) or the simple stimulant 1-benzylpiperazine (BZP), the introduction of a butyl chain at the C3 position introduces a stereocenter and significantly alters the molecule's lipophilic profile.
Nomenclature & Identifiers
-
IUPAC Name: 1-benzyl-3-butylpiperazine
-
Systematic Name: 1-(phenylmethyl)-3-butylpiperazine
-
Molecular Formula: C₁₅H₂₄N₂
-
Molecular Weight: 232.37 g/mol
-
Chirality: The C3 carbon is a chiral center. The compound exists as two enantiomers: (S)-1-benzyl-3-butylpiperazine and (R)-1-benzyl-3-butylpiperazine.
Stereochemical Implications
The butyl group at C3 creates steric bulk that influences the conformation of the piperazine ring, typically locking it into a specific chair conformation to minimize 1,3-diaxial interactions.
-
Equatorial Preference: The bulky butyl group will predominantly occupy the equatorial position.
-
Binding Selectivity: In pharmacological contexts (e.g., binding to DAT or SERT proteins), the (S)- and (R)- enantiomers often exhibit >10-fold differences in affinity due to the spatial orientation of the hydrophobic butyl tail within the receptor pocket.
Synthesis Protocols
The synthesis of 1-benzyl-3-butylpiperazine requires a regioselective approach to ensure the benzyl group attaches to the nitrogen distal to the butyl group (N1), rather than the hindered nitrogen adjacent to the butyl group.
Primary Route: Regioselective Benzylation
This method relies on the steric hindrance of the butyl group to direct alkylation to the less substituted nitrogen.
Reagents: 2-Butylpiperazine (Starting Material), Benzyl Chloride, Triethylamine (TEA), Dichloromethane (DCM).
Protocol:
-
Dissolution: Dissolve 2-butylpiperazine (1.0 eq) in DCM under an inert atmosphere (N₂).
-
Base Addition: Add Triethylamine (1.2 eq) to scavenge HCl.
-
Controlled Addition: Add Benzyl chloride (0.95 eq) dropwise at 0°C. Note: Using a slight deficit of benzyl chloride minimizes di-benzylation.
-
Reaction: Stir at room temperature for 4–6 hours. Monitoring by TLC (MeOH/DCM) is required.
-
Workup: Quench with water. Extract the organic layer.[1] Wash with brine and dry over Na₂SO₄.
-
Purification: The crude mixture will contain mostly 1-benzyl-3-butylpiperazine (major product) and trace 1-benzyl-2-butylpiperazine (minor, hindered). Separate via column chromatography (Silica gel, gradient elution).
Alternative Route: Amino Acid Cyclization (Enantioselective)
For high-purity enantiomers, start from the chiral amino acid Norleucine .
Figure 1: Enantioselective synthesis pathway ensuring defined stereochemistry at C3.
Physicochemical Properties
The addition of the butyl chain makes this compound significantly more lipophilic than standard BZP.
| Property | Value (Predicted) | Context |
| LogP | 3.2 – 3.5 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) efficiently. |
| pKa (N1) | ~4.5 | The benzylated nitrogen has lower basicity. |
| pKa (N4) | 9.2 – 9.6 | The secondary amine remains highly basic and protonated at physiological pH. |
| Boiling Point | ~310°C (760 mmHg) | High boiling point oil; usually isolated as a HCl salt. |
| Solubility | Low (Water), High (EtOH, DCM) | Free base is insoluble in water; Dihydrochloride salt is water-soluble. |
Pharmacological Potential (SAR Analysis)
1-Benzyl-3-butylpiperazine is a structural analog of Benzylpiperazine (BZP) . Its pharmacological profile is inferred from Structure-Activity Relationship (SAR) data of the piperazine class.
Mechanism of Action
-
Monoamine Transporter Inhibition: Like BZP, this molecule likely acts as a releaser or reuptake inhibitor of dopamine (DAT) and norepinephrine (NET).
-
Steric Modulation: The C3-butyl group adds a hydrophobic "tail." In similar analogs (e.g., 3-cyclohexyl), this bulk often:
-
Increases affinity for the Serotonin Transporter (SERT) compared to unsubstituted BZP.
-
Enhances selectivity for Sigma-1 (
) receptors, which modulate calcium signaling and neurotransmitter release.
-
Pathway Visualization
The compound interacts with the presynaptic neuron's transporter proteins.
Figure 2: Predicted pharmacodynamic interactions based on piperazine SAR.
Analytical Characterization
To validate the synthesis of 1-benzyl-3-butylpiperazine, the following analytical signals must be confirmed.
Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
-
Aromatic Region: Multiplet at 7.2–7.4 ppm (5H, phenyl ring).
-
Benzylic Protons: Singlet (or AB quartet if chiral influence is strong) at ~3.5 ppm (2H).
-
Piperazine Ring: Complex multiplets between 2.0–3.0 ppm.
-
Butyl Chain:
-
Triplet at ~0.9 ppm (3H, terminal methyl).
-
Multiplets at 1.2–1.5 ppm (6H, methylene chain).
-
Diagnostic Signal: The methine proton at C3 will appear as a distinct multiplet, shifted downfield relative to the butyl methylenes.
-
Mass Spectrometry (ESI-MS)
-
Molecular Ion: [M+H]⁺ = 233.2 m/z.
-
Fragmentation: Expect a major fragment at m/z 91 (Tropylium ion, indicative of the benzyl group).
Safety & Handling
Caution: As a BZP derivative, this compound should be treated as a potential CNS stimulant and irritant.
-
Handling: Use a fume hood. The free base is likely volatile and skin-permeable. Wear nitrile gloves and safety glasses.
-
Storage: Store as the dihydrochloride salt (solid) at -20°C to prevent oxidation of the secondary amine.
-
Legal Status: Researchers must verify local scheduling. While "1-benzyl-3-butylpiperazine" may not be explicitly named in all jurisdictions, it may fall under "analog acts" due to its similarity to BZP (Schedule I in USA).
References
-
Antia, U., et al. (2009).[2] Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants.[2] Forensic Science International, 186(1-3), 63-67.[2] Link
-
Baumann, M. H., et al. (2005).[3][4] N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA).[3] Neuropsychopharmacology, 30(3), 550-560.[3] Link
-
Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines. Synthesis, (Included in general piperazine synthesis reviews). Link
-
PubChem Compound Summary. (2024). 1-Benzylpiperazine (Parent Structure Data).[3][4][5] National Center for Biotechnology Information. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 4. swgdrug.org [swgdrug.org]
- 5. researchgate.net [researchgate.net]
